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Welcome to the technical support center for optimizing electrophysiological recordings of

Calcium Release-Activated Calcium (CRAC) channels. This resource provides researchers,

scientists, and drug development professionals with detailed troubleshooting guides and

frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses common challenges in CRAC channel electrophysiology in a question-

and-answer format, offering practical solutions and preventative measures.

1. Achieving and Maintaining a High-Resistance Seal (Gigaseal)

Question: I am struggling to obtain a stable gigaseal (>1 GΩ). What are the common causes

and solutions?

Answer: Achieving a stable gigaseal is critical for high-quality, low-noise recordings and can

be influenced by several factors.[1]

Pipette and Solution Cleanliness: Ensure both the pipette glass and all solutions are free

of contaminants.[2] Use fresh, filtered (0.2 µm) internal and external solutions for each

experiment and store pipette glass in a dust-free environment.[1]
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Pipette Tip Morphology: The shape and smoothness of the pipette tip are crucial. Fire-

polishing the tip can create a smoother surface, facilitating a better seal.[3]

Nanofabrication techniques to create an ultra-smooth pipette tip have also been shown to

significantly improve gigaseal formation.[2]

Cell Health: Use healthy, viable cells with smooth outer surfaces.[1][4] Poor cell health can

prevent the formation of a stable seal.

Osmolarity Gradient: A slight osmotic gradient between the internal and external solutions

can promote seal formation. The internal (pipette) solution should have a slightly lower

osmolarity (by 10-30 mOsm) than the external (bath) solution.[1][3][5][6]

Mechanical Stability: Ensure the recording setup is free from mechanical vibrations. Use a

properly floating air table and minimize vibrations from nearby equipment.[1]

Pressure Application: Apply gentle positive pressure to the pipette before it enters the bath

to keep the tip clean.[4] Once in contact with the cell, releasing the positive pressure and

applying gentle suction should facilitate seal formation.[1]

2. Low Signal-to-Noise Ratio and Small Current Amplitude

Question: The CRAC channel currents I'm recording are very small and noisy. How can I

improve the signal-to-noise ratio?

Answer: The unitary conductance of CRAC channels is exceptionally small, making low-

noise recordings challenging.[7]

High Seal Resistance: A high-resistance gigaseal is the most critical factor for reducing

noise.[1] A higher seal resistance electrically isolates the membrane patch and reduces

the current noise.[8]

Pipette Resistance: For single-channel or small whole-cell currents, a higher pipette

resistance (5-10 MΩ) is often preferred as it can lead to more stable, higher-resistance

seals and lower background noise.[1][9]

Temperature: Increasing the bath temperature to 37°C can significantly increase CRAC

current amplitudes.[10][11]
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Divalent-Free (DVF) Solutions: To transiently record larger currents, you can replace the

Ca²⁺-containing bath solution with a Na⁺-based divalent-free (DVF) solution. CRAC

channels are permeable to Na⁺, which results in a larger inward current.[4][7][12]

Appropriate Filtering: Use a low-noise patch-clamp amplifier and apply appropriate filtering

to reduce high-frequency noise without distorting the signal of interest.[10]

3. Contamination from Other Ion Channels

Question: I suspect my recordings are contaminated by other channel currents. How can I

isolate the CRAC channel activity?

Answer: Several endogenous channels can contaminate CRAC channel recordings. Ion

substitution and pharmacological blockade are key strategies for isolating I-CRAC.[10]

Potassium (K⁺) Channels: To minimize contamination from K⁺ channels, which are highly

expressed in lymphocytes (e.g., Kv1.3), substitute K⁺ with Cs⁺ in the pipette solution.[10]

Cs⁺ permeates poorly through most K⁺ channels.

Magnesium-Inhibited Cation (MIC/TRPM7) Channels: TRPM7 channels are ubiquitously

expressed and can be activated under similar conditions as CRAC channels (low internal

Mg²⁺).[10] To suppress I-MIC, include a physiological concentration of Mg²⁺ (e.g., 8 mM)

in the internal solution.[12]

Volume-Activated Chloride Channels: To minimize the activation of these channels,

maintain a consistent and correct osmolality of your internal and external solutions.

Mannitol can be used to adjust osmolality without affecting CRAC channels.[10]

Leak Currents: Before activating CRAC channels, record the baseline "leak" current. This

can be subtracted from subsequent recordings.[4] At the end of an experiment, a CRAC

channel blocker like La³⁺ can be used to record the remaining leak current.[4]

4. Current Rundown and Instability

Question: The CRAC current amplitude decreases over the course of my whole-cell

recording. How can I prevent this rundown?
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Answer: Rundown of CRAC currents in the whole-cell configuration is a common issue, likely

due to the washout of essential cytosolic components.

Perforated Patch-Clamp: This technique is highly effective in preventing current rundown.

[10][11] By using antibiotics like nystatin or amphotericin B in the pipette solution, electrical

access to the cell is gained without dialyzing larger intracellular molecules.[10][13]

Ca²⁺-Dependent Inactivation (CDI): CRAC channels exhibit both fast and slow Ca²⁺-

dependent inactivation.[14] Including a high concentration of a Ca²⁺ chelator like BAPTA

or EGTA in the pipette solution helps to buffer intracellular Ca²⁺ and reduce CDI.[4][15] A

positive holding potential (e.g., +30 mV) can also help prevent calcium-dependent

inactivation.[4]

Data Presentation: Typical Experimental Parameters
The following tables summarize key quantitative data for optimizing CRAC channel recordings.

Table 1: Pipette and Seal Parameters

Parameter Typical Value Notes

Pipette Resistance 5-10 MΩ

Higher resistance can lead to

better seals and lower noise

for small currents.[1][9]

Gigaseal Resistance >5 GΩ

A high-resistance seal is

crucial for low-noise

recordings.[4]

Access Resistance (Rs) 7-20 MΩ

Monitor for stability; a sudden

increase may indicate a

problem.[4]

Cell Capacitance (Cm) Varies by cell type
Used to calculate current

density (pA/pF).

Table 2: Standard Solutions for Whole-Cell Recordings
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Solution Component Pipette (Internal) Solution Bath (External) Solution

Primary Cation 150 mM Cs-aspartate 145 mM NaCl

Buffer 10 mM HEPES 10 mM HEPES

Ca²⁺ Chelator 8-10 mM BAPTA or EGTA -

Mg²⁺ 8 mM MgCl₂ 1 mM MgCl₂

Ca²⁺ - 2-20 mM CaCl₂

pH 7.2 with CsOH 7.4 with NaOH

Osmolarity ~290 mOsm ~300 mOsm

Note: Solution compositions can vary. These are representative values based on published

protocols.[4][15][16]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of I-CRAC

This protocol describes the standard whole-cell method for recording CRAC currents, often

used for overexpressed STIM1 and Orai1.

Cell Preparation: Plate cells on poly-lysine coated coverslips 12-24 hours before the

experiment.

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 5-7 MΩ. Fire-polish the

tip and fill with internal solution containing a Ca²⁺ chelator (e.g., 8 mM BAPTA) to passively

deplete stores and 8 mM MgCl₂ to inhibit TRPM7 channels.[12][15]

Gigaseal Formation: Approach a healthy, smooth-surfaced cell with positive pressure in the

pipette. Upon contact, release the pressure and apply gentle suction to form a gigaseal (>5

GΩ).[4]

Whole-Cell Configuration: Apply additional brief, strong suction to rupture the membrane

patch, establishing the whole-cell configuration.
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Store Depletion & Current Development: Allow 8-10 minutes for the internal solution to

diffuse into the cell and passively deplete the endoplasmic reticulum (ER) Ca²⁺ stores. This

will lead to the gradual activation of I-CRAC.[4]

Voltage Protocol: Hold the cell at a potential of 0 mV or +30 mV to minimize inactivation.[4]

[15] Apply voltage ramps (e.g., 100 ms duration from -100 mV to +100 mV) every 1-2

seconds to obtain the current-voltage (I-V) relationship.[10]

Data Acquisition: Record the inwardly rectifying Ca²⁺ current (I-CRAC). To measure the leak

current for subtraction, either record the current immediately after break-in or apply a CRAC

channel blocker like 100 µM La³⁺ at the end of the experiment.[4][17]

Protocol 2: Perforated Patch-Clamp Recording

This method is recommended to prevent current rundown.

Pipette Preparation: Prepare the internal solution as in Protocol 1. Briefly dip the pipette tip

into the internal solution to fill just the very tip, then back-fill the pipette with the same

solution containing nystatin (100-200 µg/mL) or amphotericin B (240 µg/mL).

Seal Formation: Form a gigaseal as described above.

Perforation: Monitor the access resistance. It will gradually decrease over 5-15 minutes as

the antibiotic forms pores in the membrane patch. The recording can begin when the access

resistance is stable and sufficiently low.

Recording: Follow the voltage protocol and data acquisition steps from Protocol 1. Note that

with perforated patch, store depletion may need to be actively induced with a SERCA pump

inhibitor like thapsigargin (1 µM) in the external solution, as the large Ca²⁺ chelators in the

pipette will not readily enter the cell.[4]

Visualizations
Signaling Pathway of CRAC Channel Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1139442#optimizing-
electrophysiological-recordings-of-crac-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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